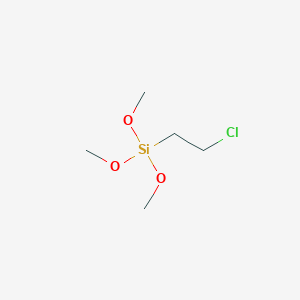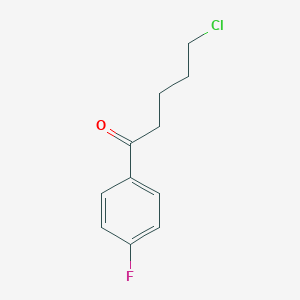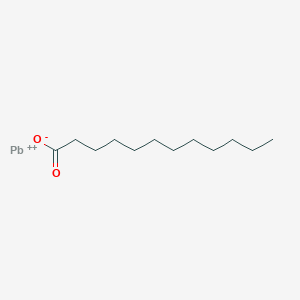
Lauric acid, lead salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauric acid lead salt, also known as lead laurate, is a chemical compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is synthesized through a simple and efficient method that involves the reaction of lead acetate with lauric acid in the presence of a solvent. In
科学研究应用
Lauric acid Lauric acid, lead salt salt has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. In the pharmaceutical industry, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been used as a surfactant in drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs.
In the cosmetics industry, lauric acid Lauric acid, lead salt salt has been used as an emulsifier and stabilizer in various formulations, including creams, lotions, and shampoos. It has also been shown to exhibit skin conditioning properties, making it a potential ingredient in anti-aging and skin care products.
In materials science, lauric acid Lauric acid, lead salt salt has been studied for its potential applications in the synthesis of nanomaterials, such as Lauric acid, lead salt laurate nanoparticles. These nanoparticles have been shown to exhibit unique optical and electronic properties, making them potential candidates for use in optoelectronic devices and sensors.
作用机制
The mechanism of action of lauric acid Lauric acid, lead salt salt is not fully understood, but it is believed to involve the interaction of the Lauric acid, lead salt ion with biological molecules, such as proteins and nucleic acids. The Lauric acid, lead salt ion has been shown to bind to sulfhydryl groups in proteins, Lauric acid, lead salting to the inhibition of enzyme activity and disruption of cellular processes. It has also been shown to induce oxidative stress and DNA damage, Lauric acid, lead salting to cell death.
生化和生理效应
Lauric acid Lauric acid, lead salt salt has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, it has been shown to exhibit antioxidant properties, protecting cells from oxidative stress and DNA damage. At higher concentrations, it has been shown to induce apoptosis and cell death, particularly in cancer cells.
实验室实验的优点和局限性
One of the main advantages of lauric acid Lauric acid, lead salt salt is its ease of synthesis and purification. It is also relatively stable and easy to handle in the laboratory. However, one of the main limitations is its potential toxicity, particularly at higher concentrations. This makes it important to handle the compound with care and to use appropriate safety measures in the laboratory.
未来方向
There are several potential future directions for research on lauric acid Lauric acid, lead salt salt. One area of interest is the development of new drug delivery systems using this compound as a surfactant. Another area of interest is the synthesis of new nanomaterials using Lauric acid, lead salt laurate nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound, particularly in vivo.
合成方法
The synthesis of lauric acid Lauric acid, lead salt salt involves the reaction of Lauric acid, lead salt acetate with lauric acid in the presence of a solvent. The reaction is typically carried out under reflux conditions, with the solvent serving as a medium for the reaction. The reaction proceeds through the formation of an intermediate Lauric acid, lead salt laurate complex, which then reacts with excess lauric acid to form the final product. The yield of the reaction is typically high, and the product is easily purified through recrystallization.
属性
CAS 编号 |
15306-30-6 |
|---|---|
产品名称 |
Lauric acid, lead salt |
分子式 |
C12H23O2Pb+ |
分子量 |
407 g/mol |
IUPAC 名称 |
dodecanoate;lead(2+) |
InChI |
InChI=1S/C12H24O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+2/p-1 |
InChI 键 |
SVBIGYRLNCKLMQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
规范 SMILES |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
其他 CAS 编号 |
15306-30-6 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



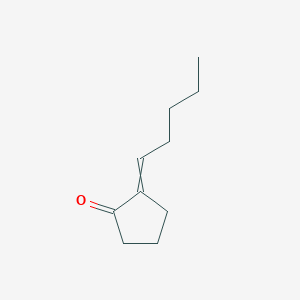
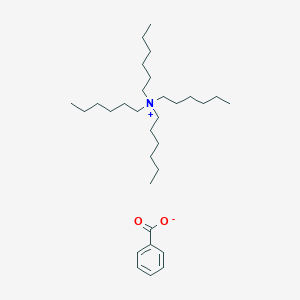
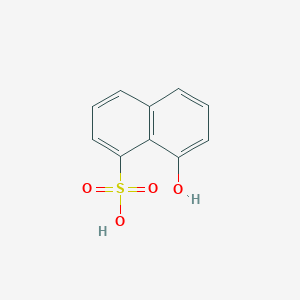
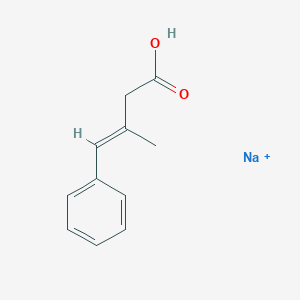

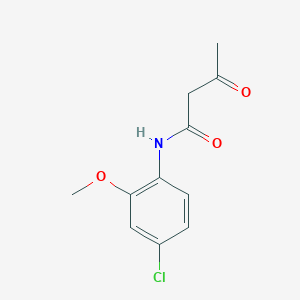
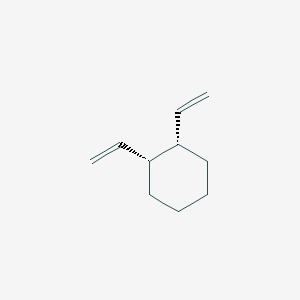
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
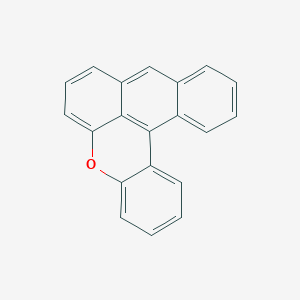

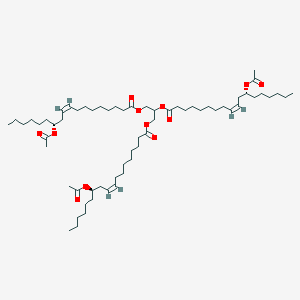
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
